Silane, trifluoro(phenylethynyl)-
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Overview
Description
Silane, trifluoro(phenylethynyl)- is a specialized organosilicon compound characterized by the presence of a trifluoromethyl group and a phenylethynyl group attached to a silicon atom. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, trifluoro(phenylethynyl)- can be synthesized through a Grignard reaction involving trifluoromethylsilane and phenylacetylene. The reaction typically requires the presence of a magnesium Grignard reagent and is conducted under an inert atmosphere to prevent oxidation . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a controlled temperature to ensure the desired product yield .
Industrial Production Methods
Industrial production of silane, trifluoro(phenylethynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistent product quality. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Silane, trifluoro(phenylethynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, and reducing agents like LiAlH4 for reduction . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, trifluoro(phenylethynyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and ceramics.
Biology: The compound is utilized in the development of bio-compatible materials for medical applications.
Medicine: It is explored for its potential in drug delivery systems due to its unique structural properties.
Industry: The compound is used in the production of superhydrophobic coatings and other advanced materials.
Mechanism of Action
The mechanism by which silane, trifluoro(phenylethynyl)- exerts its effects involves its ability to act as a radical H-donor or hydride donor . This property allows it to participate in various reduction and substitution reactions, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Silane, trimethyl(phenylethynyl)-: This compound has a similar structure but with a trimethylsilyl group instead of a trifluoromethyl group.
Trimethyl-(3,4,5-trifluoro-phenylethynyl)-silane: This compound features a trifluorophenylethynyl group attached to a trimethylsilyl group.
Uniqueness
Silane, trifluoro(phenylethynyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Properties
CAS No. |
682351-84-4 |
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Molecular Formula |
C8H5F3Si |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
trifluoro(2-phenylethynyl)silane |
InChI |
InChI=1S/C8H5F3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H |
InChI Key |
FUMWNMFFLUGXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#C[Si](F)(F)F |
Origin of Product |
United States |
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